Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate
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Overview
Description
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate typically involves the reaction of piperidine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxo (piperidin-1-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
2-amino-4-(1-piperidine) pyridine derivatives: Contains a piperidine moiety and exhibits similar biological activities.
Uniqueness
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate, with a chemical formula of C10H18N2O3 and a molecular weight of approximately 214.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and applications based on recent studies and findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1021000-92-9 |
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.26 g/mol |
Structure | Structure |
This compound exhibits various biological activities primarily attributed to its structural components, particularly the piperidine moiety. Piperidine derivatives have been noted for their role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.
Pharmacological Studies
- Antiparasitic Activity : Research indicates that compounds with structural similarities to this compound show promise against Cryptosporidium parasites, which are responsible for cryptosporidiosis. The compound's efficacy was assessed using an in vitro model, revealing potential as a therapeutic agent against this pathogen .
- Neuropharmacological Effects : The piperidine structure is known to influence neurotransmitter pathways, which could suggest potential applications in treating neurological disorders. Studies have indicated that related compounds can modulate dopamine and serotonin receptors, leading to anxiolytic and antidepressant effects .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in various models, suggesting that this compound may also possess such activity. This effect is crucial in managing conditions like arthritis and other inflammatory diseases .
Study on Antiparasitic Efficacy
A recent study evaluated the antiparasitic activity of piperidine derivatives, including this compound. The results showed that these compounds could effectively inhibit the growth of Cryptosporidium in vitro with EC50 values comparable to existing treatments but with improved safety profiles against hERG ion channel inhibition .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that certain modifications in the piperidine ring enhanced binding affinity to serotonin receptors, indicating potential for developing new antidepressants based on this scaffold .
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[(2-oxo-2-piperidin-1-ylethyl)amino]acetate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)8-11-7-9(13)12-5-3-2-4-6-12/h11H,2-8H2,1H3 |
InChI Key |
ATYJMAYGYHITHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC(=O)N1CCCCC1 |
Origin of Product |
United States |
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